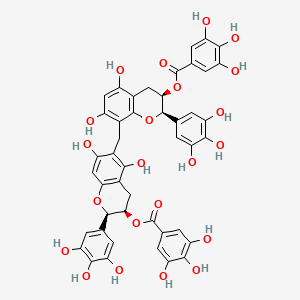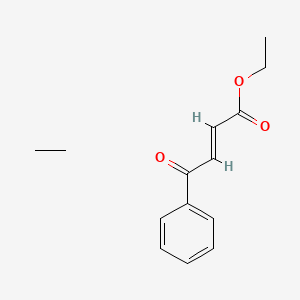![molecular formula C8H14S2Sn B15198498 Stannane, trimethyl[3-(methylthio)-2-thienyl]- CAS No. 163015-15-4](/img/structure/B15198498.png)
Stannane, trimethyl[3-(methylthio)-2-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-(methylthio)thiophen-2-yl)stannane is an organotin compound with the chemical formula C10H16SSn. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in common organic solvents such as ethanol and ether. It is primarily used in organic synthesis as a reducing agent and catalyst.
Synthetic Routes and Reaction Conditions:
Organotin Compound and Halogenated Aromatic Hydrocarbon Reaction: One common method involves the reaction of an organotin compound with the corresponding halogenated aromatic hydrocarbon. This reaction typically requires a catalyst and is conducted under inert atmosphere conditions to prevent oxidation.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between a Grignard reagent and a halogenated thiophene derivative can yield Trimethyl(3-(methylthio)thiophen-2-yl)stannane. This method also requires an inert atmosphere and is typically carried out at low temperatures to control the reaction rate.
Industrial Production Methods:
- Industrial production of Trimethyl(3-(methylthio)thiophen-2-yl)stannane often involves large-scale reactions using the above-mentioned methods. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Trimethyl(3-(methylthio)thiophen-2-yl)stannane can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: As a reducing agent, this compound can reduce various organic substrates, including carbonyl compounds and nitro compounds, under mild conditions.
Substitution: It can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various organotin derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(3-(methylthio)thiophen-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: In biological research, it is used to study the effects of organotin compounds on biological systems. It can act as a model compound for understanding the behavior of similar organotin compounds in biological environments.
Industry: In industrial applications, it is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-(methylthio)thiophen-2-yl)stannane involves its ability to donate electrons and participate in redox reactions. The trimethylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Trimethyl(thiophen-2-yl)stannane: Similar in structure but lacks the methylthio group.
Trimethyl(2-thienyl)stannane: Another similar compound with slight structural differences.
Trimethyl(2-(methylthio)phenyl)stannane: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness:
- Trimethyl(3-(methylthio)thiophen-2-yl)stannane is unique due to the presence of both the trimethylstannyl and methylthio groups, which confer distinct chemical reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
163015-15-4 |
|---|---|
Fórmula molecular |
C8H14S2Sn |
Peso molecular |
293.0 g/mol |
Nombre IUPAC |
trimethyl-(3-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3CH3.Sn/c1-6-5-2-3-7-4-5;;;;/h2-3H,1H3;3*1H3; |
Clave InChI |
UQFJPOJPGKBEMX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


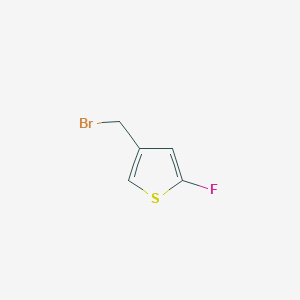
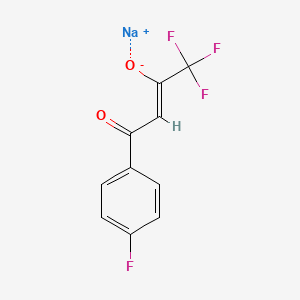
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)
![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
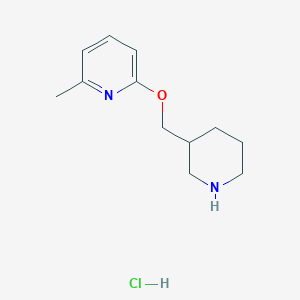

![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)

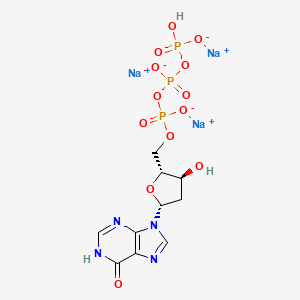
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
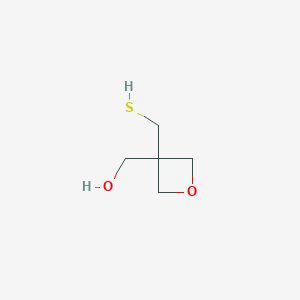
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
